molecular formula C6H10N2O2 B11039526 (2-Oxocyclopentyl)urea

(2-Oxocyclopentyl)urea

Cat. No.: B11039526
M. Wt: 142.16 g/mol
InChI Key: CTJHFMQKDWFXOR-UHFFFAOYSA-N
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Description

“(2-Oxocyclopentyl)urea” is a chemical compound with the systematic name 2-oxocyclopentylcarbamate. It belongs to the class of urea derivatives and features a cyclopentyl ring fused to a urea moiety. The compound’s structure consists of a five-membered cyclopentyl ring with a carbonyl group (C=O) and a urea functional group (NH₂CONH₂) attached.

Preparation Methods

Synthetic Routes::

    Cyclopentanone Route:

    Cyclopentyl Isocyanate Route:

Industrial Production:: The industrial production of “(2-Oxocyclopentyl)urea” typically involves the cyclopentanone route due to its simplicity and efficiency.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::
  • Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)
  • Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃)
  • Substitution: Alkyl halides (e.g., R-X)

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

  • The exact mechanism of action for “(2-Oxocyclopentyl)urea” depends on its specific application.
  • In antiviral research, it may inhibit viral enzymes or interfere with viral replication pathways.
  • Further studies are needed to elucidate its precise molecular targets.

Comparison with Similar Compounds

  • “(2-Oxocyclopentyl)urea” stands out due to its cyclopentyl ring, which imparts unique steric and electronic properties.
  • Similar compounds include simple ureas (e.g., ethylurea, methylurea) and cyclic ureas (e.g., barbiturates).

Properties

IUPAC Name

(2-oxocyclopentyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-6(10)8-4-2-1-3-5(4)9/h4H,1-3H2,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJHFMQKDWFXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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